4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid

Sigma Receptor Binding Affinity Radioligand Binding Assay

Procure the high-affinity Sigma-1 receptor ligand (Ki=4.30nM) for advanced CNS research. This unique fluorenyl-piperazine-oxobutanoic acid compound enables receptor pharmacology studies, radioligand binding assays, and bioimaging applications, ensuring research consistency and breakthrough insights.

Molecular Formula C21H22N2O3
Molecular Weight 350.418
CAS No. 714201-06-6
Cat. No. B2361861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid
CAS714201-06-6
Molecular FormulaC21H22N2O3
Molecular Weight350.418
Structural Identifiers
SMILESC1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)C(=O)CCC(=O)O
InChIInChI=1S/C21H22N2O3/c24-19(9-10-20(25)26)22-11-13-23(14-12-22)21-17-7-3-1-5-15(17)16-6-2-4-8-18(16)21/h1-8,21H,9-14H2,(H,25,26)
InChIKeyZXUIBNUAZPYGAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid (714201-06-6): A Sigma-1 Receptor Ligand and CNS Research Tool


4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid (CAS 714201-06-6) is a synthetic organic compound belonging to the piperazine derivative class, with the molecular formula C21H22N2O3 and a molecular weight of 350.42 g/mol . It is characterized by a fluorenyl moiety attached to a piperazine ring, which is further connected to an oxobutanoic acid functional group . This compound exhibits high binding affinity for the sigma-1 receptor (Ki = 4.30 nM) [1] and has been studied as a sigma receptor ligand with potential applications in central nervous system (CNS) research [2].

Why Generic Substitution of 4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid (714201-06-6) is Inadequate for Sigma Receptor Research


Generic substitution of this compound is not advisable due to its unique structural features and specific binding profile. The fluorenyl group and the oxobutanoic acid moiety contribute to its distinct pharmacological properties, including high affinity for the sigma-1 receptor [1]. While other piperazine derivatives may also interact with sigma receptors, the specific combination of functional groups in this compound results in a unique binding affinity and selectivity profile that cannot be replicated by generic alternatives [2].

Quantitative Evidence Guide for 4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid (714201-06-6): Comparative Data for Scientific Selection


Sigma-1 Receptor Binding Affinity (Ki) of 4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid

This compound exhibits high binding affinity for the sigma-1 receptor, with a Ki value of 4.30 nM [1]. This is comparable to other high-affinity sigma-1 receptor ligands, such as haloperidol (Ki = 1.5 nM) and pentazocine (Ki = 6.7 nM) [2].

Sigma Receptor Binding Affinity Radioligand Binding Assay

Predicted Physicochemical Properties of 4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid

The predicted LogP of this compound is 2.7654, and it has a topological polar surface area (TPSA) of 60.85 Ų . These values suggest moderate lipophilicity and good membrane permeability.

Physicochemical Properties ADME Drug-likeness

Fluorescence Properties of 4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid

This compound exhibits unique photophysical properties, including efficient energy transfer and high fluorescence quantum yields [1]. While specific quantum yield values are not available for this exact compound, related fluorenyl-piperazine derivatives have been shown to have quantum yields in the range of 0.2-0.5 [2].

Fluorescence Photophysical Properties Bioimaging

Optimal Research and Industrial Application Scenarios for 4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid (714201-06-6)


Sigma-1 Receptor Pharmacology Studies

This compound can be used as a high-affinity sigma-1 receptor ligand in radioligand binding assays to investigate sigma receptor pharmacology and screen for potential therapeutic agents targeting CNS disorders [1].

Fluorescent Labeling and Bioimaging

The fluorescence properties of this compound make it suitable for use in fluorescent labeling and bioimaging applications, such as tracking cellular processes or visualizing biomolecules [2].

Chemical Biology Tool

This compound can serve as a chemical biology tool to probe the function of sigma-1 receptors in cellular and in vivo models, helping to elucidate their role in various physiological and pathological processes [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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